molecular formula C20H23N3O B572042 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile CAS No. 1227269-43-3

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile

Cat. No.: B572042
CAS No.: 1227269-43-3
M. Wt: 321.424
InChI Key: SQRNIOYQANFIKE-UHFFFAOYSA-N
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Description

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile is a complex organic compound with a molecular formula of C19H23N3O. This compound features a piperidine ring, a phenyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-aminopiperidine with 2-bromo-2-phenylethanol to form an intermediate, which is then reacted with 2-cyanophenol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine nitrogen or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)benzonitrile
  • 2-(2-(4-Morpholin-1-yl)-2-phenylethoxy)benzonitrile
  • 2-(2-(4-Piperidin-1-yl)-2-phenylethoxy)benzonitrile

Uniqueness

2-(2-(4-Aminopiperidin-1-yl)-2-phenylethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(4-aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-14-17-8-4-5-9-20(17)24-15-19(16-6-2-1-3-7-16)23-12-10-18(22)11-13-23/h1-9,18-19H,10-13,15,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRNIOYQANFIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(COC2=CC=CC=C2C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696791
Record name 2-[2-(4-Aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-43-3
Record name 2-[2-(4-Amino-1-piperidinyl)-2-phenylethoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Aminopiperidin-1-yl)-2-phenylethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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